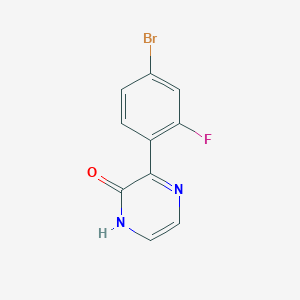

3-(4-Bromo-2-fluorophenyl)pyrazin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Bromo-2-fluorophenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to a pyrazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)pyrazin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and pyrazine-2-carboxylic acid.

Coupling Reaction: The 4-bromo-2-fluoroaniline undergoes a coupling reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like

Biologische Aktivität

3-(4-Bromo-2-fluorophenyl)pyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and enzyme inhibitory effects, supported by relevant data from recent studies.

The compound belongs to the pyrazinone class, characterized by a pyrazine ring fused with a carbonyl group. Its structure can be represented as follows:

This structural composition suggests potential interactions with various biological targets due to the presence of halogen substituents and the pyrazine moiety.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties. For instance, research involving the synthesis of related compounds showed strong activity against clinically isolated strains of Salmonella typhi, indicating a promising application in treating bacterial infections .

Table 1: Antibacterial Activity Against S. Typhi

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 8 µg/mL |

| Ciprofloxacin (Control) | 4 µg/mL |

The compound's binding affinity to bacterial DNA gyrase was evaluated through molecular docking studies, revealing a favorable interaction profile with a binding energy of approximately -5.62 kCal/mol .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., L929 fibroblasts) indicated that this compound exhibits selective cytotoxicity. The results showed varying effects on cell viability depending on the concentration and exposure time.

Table 2: Cytotoxicity Results on L929 Cells

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 6 | 110 | 103 |

| 12 | 105 | 116 |

| 25 | 96 | 108 |

| 50 | 85 | 107 |

| 100 | 102 | 98 |

The data indicate that lower concentrations enhance cell viability, while higher concentrations lead to reduced metabolic activity, suggesting a dose-dependent effect .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its inhibitory effect on specific enzymes. For example, it has been shown to inhibit human alkaline phosphatase with an IC50 value lower than that of standard inhibitors like ciprofloxacin . The compound's interaction with the enzyme was characterized through kinetic studies and molecular docking, revealing multiple hydrogen bonds that stabilize the enzyme-inhibitor complex.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazine derivatives, including those related to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that modifications in the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxic Assessment : In another study, the compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .

Eigenschaften

Molekularformel |

C10H6BrFN2O |

|---|---|

Molekulargewicht |

269.07 g/mol |

IUPAC-Name |

3-(4-bromo-2-fluorophenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H6BrFN2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |

InChI-Schlüssel |

LTLQGMOQJMUMJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)F)C2=NC=CNC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.